1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol, also known as PB28, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PB28 belongs to the class of compounds called selective androgen receptor modulators (SARMs), which are known for their ability to selectively target androgen receptors in different tissues.
作用機序
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol selectively binds to androgen receptors in different tissues, leading to tissue-specific effects. It has a high affinity for androgen receptors in muscle and bone tissues, leading to anabolic effects such as increased muscle mass and bone density. 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol also has anti-androgenic effects in the prostate, reducing the risk of prostate cancer and other androgen-related side effects.
Biochemical and Physiological Effects:
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has been shown to increase muscle mass and bone density in preclinical studies. It has also been shown to reduce the risk of prostate cancer and other androgen-related side effects. 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has a tissue-specific mechanism of action, leading to anabolic effects in muscle and bone tissues while reducing the risk of androgen-related side effects in the prostate.
実験室実験の利点と制限
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has several advantages for lab experiments, including its tissue-specific mechanism of action and its potential as a therapeutic agent in various diseases. However, 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol also has limitations, including its limited availability and the need for further research to determine its safety and efficacy in humans.
将来の方向性
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has several potential future directions, including its use as a therapeutic agent in various diseases such as cancer, osteoporosis, and muscle wasting. Further research is needed to determine its safety and efficacy in humans. 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol may also have potential as a performance-enhancing drug, although further research is needed to determine its potential as a doping agent.
合成法
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol can be synthesized using a three-step reaction sequence. The first step involves the reaction of 1-(4-bromophenyl)piperazine with 3-(4-isobutylphenyl)propan-1-amine to form 1-[3-(4-isobutylphenyl)propyl]-4-(4-bromophenyl)piperazine. The second step involves the reaction of this intermediate with cyclobutanone to form 1-[1-[3-(4-isobutylphenyl)propyl]-4-(4-bromophenyl)piperazin-1-yl]cyclobutan-1-ol. The final step involves the reaction of this intermediate with 3-(4-isobutylphenyl)propylamine to form 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol.
科学的研究の応用
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, osteoporosis, and muscle wasting. 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has shown promising results in preclinical studies as a selective androgen receptor modulator with tissue-specific effects. It has been shown to increase muscle mass and bone density while reducing the risk of prostate cancer and other androgen-related side effects.
特性
IUPAC Name |
1-[1-[3-(4-propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15(2)21-10-12-22(13-11-21)18-7-4-6-17(14-18)20-16(3)19(23)8-5-9-19/h4,6-7,14-16,20,23H,5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDJUZWKVXBWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=CC(=C2)NC(C)C3(CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。